larifan - 129553-79-3

larifan

Catalog Number: EVT-1520191
CAS Number: 129553-79-3
Molecular Formula: C6H9NO2
Molecular Weight: 0
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source and Classification

Larifan is classified as a biological drug and is categorized under antiviral agents. It is derived from natural sources, specifically from E. coli cells that have been infected with a specific bacteriophage. The active substance, dsRNA, is known for its ability to stimulate the immune system and has been shown to have immunomodulatory, antitumor, and antimutagenic properties .

Synthesis Analysis

Methods and Technical Details

The synthesis of Larifan involves the following key steps:

  1. Infection of E. coli: The first step in producing Larifan is infecting E. coli bacteria with a bacteriophage. This infection leads to the replication of dsRNA within the bacterial cells.
  2. Isolation: After sufficient growth and replication, the dsRNA is extracted from the infected E. coli cells. This process typically involves cell lysis and purification techniques to isolate the dsRNA from other cellular components.
  3. Characterization: The resulting dsRNA is characterized for its molecular weight (approximately 500 kDa) and average length (around 750 nucleotides) to ensure consistency and quality in the final product .

This patented method ensures that Larifan maintains its biological activity and efficacy as an antiviral agent.

Molecular Structure Analysis

Structure and Data

Larifan consists of a heterogeneous population of double-stranded RNA molecules. The molecular structure includes:

  • Mean Molecular Mass: Approximately 500 kDa.
  • Average Length: About 750 nucleotides per molecule.

The structure of dsRNA allows it to effectively interact with Toll-like receptor 3 (TLR3), which plays a crucial role in immune signaling pathways related to viral infections .

Chemical Reactions Analysis

Reactions and Technical Details

Larifan's mechanism involves several biochemical reactions:

  1. Interferon Induction: Upon administration, dsRNA binds to TLR3 on immune cells, leading to dimerization and activation of signaling pathways that result in the transcription of interferon genes .
  2. Activation of Protein Kinase R (PKR): The binding of dsRNA activates PKR, which then phosphorylates eukaryotic initiation factor 2 (eIF-2), inhibiting protein synthesis in infected cells and thereby limiting viral replication .
  3. Oligoadenylate Synthetase Activation: dsRNA also activates oligoadenylate synthetase, leading to the production of 2',5'-oligoadenylates that activate RNase L, further degrading viral RNA and inhibiting viral replication .

These reactions collectively enhance the antiviral response and modulate immune functions.

Mechanism of Action

Process and Data

The mechanism by which Larifan exerts its effects involves:

  1. Binding to Immune Receptors: Larifan's dsRNA interacts with TLR3, triggering a cascade of intracellular signaling events that culminate in interferon production.
  2. Induction of Cytokines: Besides interferon, Larifan induces other cytokines that bolster the immune response against various pathogens.
  3. Antiviral Activity: The induced interferon and other cytokines enhance the antiviral state of neighboring cells, making them more resistant to infection .

This multifaceted approach allows Larifan to exhibit broad-spectrum antiviral activity against numerous viruses.

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Larifan is typically presented as a clear solution or powder.
  • Molecular Weight: Approximately 500 kDa.
  • Stability: It remains stable under physiological conditions but can be degraded by RNase enzymes into smaller oligonucleotides within minutes after exposure to human serum .

Chemical Properties

  • Solubility: Larifan is soluble in aqueous solutions.
  • pH Stability: It maintains stability across a range of physiological pH levels but may degrade at extreme pH values.

The physical and chemical properties are crucial for ensuring effective delivery and stability during storage and application .

Applications

Scientific Uses

Larifan has several notable applications:

  1. Antiviral Treatment: It has been clinically tested for efficacy against various viral infections including herpes simplex virus and tick-borne encephalitis.
  2. Immunomodulation: Used as an immunomodulating agent in patients with secondary immunodeficiencies or undergoing cancer treatment.
  3. Cosmetic Applications: Due to its immunostimulatory properties, Larifan is also being explored for use in cosmetic products aimed at enhancing skin health.
  4. Research Tool: As a potent inducer of interferon, it serves as a valuable tool for studying immune responses in various experimental settings .
Introduction to Bacteriophage-Derived dsRNA: Larifan

Historical Development and Biotechnological Origins of Larifan

The development of Larifan originated at the Latvian Academy of Sciences, where researchers leveraged the innate immune response to viral dsRNA. The foundational biotechnology involves:

  • Amber mutant bacteriophage f2sus11: Engineered to halt single-stranded RNA production, forcing accumulation of replicative dsRNA intermediates in infected E. coli cells [6].
  • Extraction and purification: Sequential chromatography (e.g., Superose 6 columns) isolates dsRNA molecules ranging from 50–5000 bp, with rigorous removal of bacterial endotoxins and nucleic acid contaminants [6].
  • Early clinical validation: Initial studies in the 1990s demonstrated Larifan’s capacity to activate dsRNA-dependent enzymes (PKR, OAS) in human volunteers, establishing its immunopharmacological basis [5] [6].

Table 1: Key Milestones in Larifan Development

YearDevelopment PhaseSignificance
1990sDiscovery and IsolationIdentification of dsRNA from f2 bacteriophage-infected E. coli
2000sMechanistic ElucidationConfirmed IFN-induction via TLR3/RIG-I pathways and PKR/OAS activation
2010Latvian Regulatory ApprovalRegistered for herpesvirus infections and secondary immunodeficiency (No. 04-0230)
2020sCOVID-19 Application StudiesDemonstrated SARS-CoV-2 inhibition in vitro and in vivo

Structural and Functional Classification of dsRNA in Larifan

Larifan’s bioactivity stems from its structural interplay with host pattern recognition receptors (PRRs). Key characteristics include:

Molecular Recognition Features

  • Length heterogeneity: Chromatographic fractionation reveals subpopulations (50–200 bp, 200–1000 bp, >1000 bp). Longer dsRNAs (>45 bp) preferentially activate Toll-like receptor 3 (TLR3) through dimerization, while shorter blunt-ended fragments engage RIG-I/MDA5 sensors [3] [7].
  • Backbone specificity: The dsRNA’s A-form helix exposes 2′-hydroxyl groups in the minor groove, enabling sequence-agnostic binding to conserved dsRNA-binding domains (dsRBDs) in PKR and OAS [7].
  • End-capping mechanism: Structural studies of viral dsRNA complexes (e.g., Ebola VP35) reveal that hydrophobic pockets "cap" dsRNA blunt ends, mimicking RIG-I recognition—a feature inherent to Larifan’s natural configuration [3].

Immunomodulatory Mechanisms

  • Interferon induction: Binding to TLR3 on endosomal membranes triggers TRIF-dependent signaling, phosphorylating IRF-3/7 and NF-κB, culminating in IFN-α/β production [5] [7].
  • Antiviral effector activation:
  • PKR pathway: dsRNA binding induces PKR dimerization, phosphorylating eIF2α to halt viral protein synthesis [5] [7].
  • OAS/RNase L system: dsRNA-activated 2′-5′-oligoadenylate synthetase (OAS) produces oligomers that activate RNase L, degrading viral RNA [5].
  • Cross-receptor synergy: Simultaneous TLR3 and RIG-I engagement amplifies IFN responses, particularly in lung epithelial cells and macrophages [2] [8].

Table 2: dsRNA Size-Dependent Immune Activation by Larifan Fractions

dsRNA Size (bp)Primary ReceptorFunctional OutcomeIn Vitro Evidence
50–200RIG-IEarly IFN-β productionCalu3 cells (SARS-CoV-2 inhibition) [2]
200–1000TLR3/MDA5Sustained IFN/cytokine secretionDendritic cell maturation [6]
>1000TLR3Robust NF-κB-driven inflammationMacrophage polarization [8]

Regulatory Approvals and Global Recognition of Larifan as an Immunomodulatory Agent

Larifan holds a unique regulatory position as a dsRNA-based therapeutic:

  • Latvian approval: Registered with the State Agency of Medicines of Latvia (Reg. No. 04-0230) for herpesvirus infections and secondary immunodeficiency, validating its clinical immunomodulatory activity [2] [6].
  • Expanded investigational uses:
  • COVID-19: Reduces SARS-CoV-2 viral loads in golden Syrian hamsters by 2.7 log10 (intranasal) and 1.7 log10 (subcutaneous) (p < 0.01). Histopathology confirms attenuated lung inflammation [2] [4].
  • Oncology: Serves as an adjuvant in dendritic cell (DC) vaccines. In murine models, Larifan-fractionated dsRNA (200–500 bp) enhances CD86/CD40 expression and IL-12 secretion, potentiating antitumor immunity [6].
  • Macrophage reprogramming: Attenuates hypoxia-induced M2 polarization in peritoneal macrophages and microglia, suggesting applications in inflammatory diseases [8].
  • Global patent status: Patented formulations cover production methods (e.g., "Method for obtaining dsRNA from bacteriophage") and therapeutic uses across viral, neoplastic, and immunodeficiency indications [6].

Properties

CAS Number

129553-79-3

Product Name

larifan

Molecular Formula

C6H9NO2

Synonyms

larifan

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.